N-Methylnicotinamide (MNA+), a metabolite of nicotinamide, has been traditionally considered biologically inactive. However, recent studies have revealed its potential in exerting antithrombotic and anti-inflammatory effects, particularly in the context of endothelial function. This compound has been shown to play a role in the modulation of nitric oxide (NO) bioavailability and endothelial NO synthase (eNOS) function, which are critical in maintaining vascular health and preventing diseases such as atherosclerosis12.
While the provided literature doesn't detail specific synthesis methods for N-Methylnicotinium Iodide, one study indicates its formation as a metabolite of R-(+)-[14C-NCH3]N-methylnicotinium acetate in guinea pigs. [] This suggests potential synthesis routes through the methylation of nicotine or its metabolites.
Limited information on specific chemical reactions involving N-Methylnicotinium Iodide is available in the provided literature. One study mentions the detection of N-methylcotininium ion and N-methylnornicotinium ion as subsequent metabolites in guinea pig urine following the administration of R-(+)-[14C-NCH3]N-methylnicotinium acetate, suggesting metabolic pathways involving further oxidation or demethylation. []
MNA+ has shown promise in cardiovascular health by protecting against endothelial dysfunction and atherogenesis. In hypertensive rats, it inhibited arterial thrombosis through the production/release of prostacyclin, which also led to platelet inhibition and enhanced fibrinolysis. This antithrombotic effect was accompanied by a decrease in the production of plasminogen activator inhibitor-16.
The metabolite has been identified as a new in vivo metabolite of R-(+)-nicotine, providing insights into the metabolic pathways of nicotine and its derivatives. The identification of N-methylnornicotinium ion as a metabolite in guinea pigs suggests complex N-demethylation and N-methylation reactions within the nicotine molecule3.
MNA+ also exhibits anti-inflammatory effects, as seen in mice with contact hypersensitivity to oxazolone. The compound inhibited the development of contact hypersensitivity reactions, and this anti-inflammatory action was linked to endothelial, prostacyclin-mediated mechanisms4.
However, not all studies have found positive effects of MNA+ on endothelial function. In a rat model of isolated perfused hindlimb, N-methylnicotinamide did not induce endothelial prostacyclin release nor inhibit the vasoconstrictive action of various agents, suggesting that its effects may be context-dependent and require further investigation7.
MNA+ has been demonstrated to induce vasorelaxation in human blood vessels by enhancing NO release from endothelial cells. This effect is achieved through the stimulation of eNOS, leading to improved endothelial function. In hypercholesterolemic subjects, oral administration of MNA+ increased flow-mediated dilation (FMD) of the brachial artery, which correlated with plasma concentrations of MNA+. The compound also restored NO release in endothelial cells exposed to oxidized low-density lipoprotein, normalizing the [NO]/[superoxide] balance1.
In another study, MNA+ was found to improve endothelial dysfunction and attenuate atherogenesis in apolipoprotein E-deficient mice. The mechanism involves the induction of dimethylarginine dimethylaminohydrolase (DDAH)2, which leads to decreased levels of asymmetric dimethylarginine (ADMA), a known inhibitor of eNOS. This modulation of the ADMA-DDAH axis by MNA+ suggests a novel mechanism for its protective effects on endothelial function2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: